molecular formula C12H17NO B13598396 (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine

Katalognummer: B13598396
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: PSHQJCVKUBHYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine is a compound with a complex structure that includes a furan ring, a cyclopropyl group, and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the furan ring, followed by the introduction of the cyclopropyl group and the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-(2-Methylcyclopropyl)furan-2-yl)methanamine
  • Cyclopropanemethanamine, 2-[5-(2-methylcyclopropyl)-2-furanyl]

Uniqueness

(2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropyl)methanamine stands out due to its unique combination of a furan ring, cyclopropyl group, and methanamine group

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

[2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO/c1-7-4-9(7)11-2-3-12(14-11)10-5-8(10)6-13/h2-3,7-10H,4-6,13H2,1H3

InChI-Schlüssel

PSHQJCVKUBHYIP-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1C2=CC=C(O2)C3CC3CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.